

Endogenous Tricosanoic Acid: A Technical Guide for Researchers

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An In-depth Examination of the Synthesis, Physiological Concentrations, and Cellular Functions of a Novel Endogenous Signaling Molecule

Abstract

Tricosanoic acid (C23:0) is a very long-chain saturated fatty acid endogenously present in humans. While historically considered a minor component of the human fatty acid profile, emerging research has identified **tricosanoic acid** as a bioactive lipid with significant physiological roles, particularly in cellular signaling and neurological health. This technical guide provides a comprehensive overview of the current understanding of endogenous **tricosanoic acid**, including its metabolic pathways, concentrations in various human tissues and fluids, and its function as a signaling molecule. Detailed experimental protocols for its quantification and visualization of its known signaling pathway are also presented to support further research in this area.

Introduction

Tricosanoic acid is a saturated fatty acid with a 23-carbon backbone. As an odd-chain fatty acid, its metabolism and physiological significance differ in key aspects from the more abundant even-chain fatty acids. Its presence in human tissues and fluids is influenced by a combination of dietary intake, gut microbiome activity, and endogenous synthesis. Recent studies have highlighted a positive correlation between higher serum levels of **tricosanoic acid** and improved cognitive function in older adults, sparking increased interest in its potential as a biomarker and therapeutic target. This guide aims to consolidate the current technical



knowledge on endogenous **tricosanoic acid** for researchers, scientists, and drug development professionals.

Metabolism of Tricosanoic Acid

The endogenous levels of **tricosanoic acid** are maintained through a balance of biosynthesis and degradation.

Biosynthesis

The primary pathway for the endogenous synthesis of odd-chain fatty acids, including **tricosanoic acid**, initiates with the carboxylation of propionyl-CoA to methylmalonyl-CoA. Propionyl-CoA is derived from the metabolism of several sources, including:

- The gut microbiome: Certain gut bacteria produce propionate as a fermentation product of dietary fiber.
- Amino acid catabolism: The breakdown of amino acids such as isoleucine, valine, threonine, and methionine yields propionyl-CoA.
- Odd-chain fatty acid oxidation: The final step of β-oxidation of odd-chain fatty acids produces propionyl-CoA.

Methylmalonyl-CoA is then converted to succinyl-CoA, a citric acid cycle intermediate, in a vitamin B12-dependent reaction. Under conditions of vitamin B12 deficiency, propionyl-CoA can accumulate and be used as a primer for fatty acid synthesis, leading to the elongation and formation of odd-chain fatty acids like **tricosanoic acid**[1].

Degradation

The degradation of **tricosanoic acid** follows the general pathway of fatty acid β-oxidation. However, due to its odd number of carbons, the final round of oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids. The acetyl-CoA enters the citric acid cycle for energy production, while the propionyl-CoA is converted to succinyl-CoA for anaplerosis of the citric acid cycle. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria



for oxidation. Therefore, carnitine deficiency can lead to the accumulation of odd-chain fatty acids[1].

Quantitative Data on Endogenous Tricosanoic Acid

The concentration of **tricosanoic acid** varies across different human tissues and fluids. The following table summarizes the available quantitative data. It is important to note that specific concentrations for all tissues are not yet well-documented in the literature.



Biological Sample	Concentration/Range	Notes
Serum	Mean: 29 μmol/L	Data from a study on older adults[2][3][4][5].
Optimal Range: 0 - 0.78 μmol/L	From a clinical laboratory test; specific population not detailed[6].	
Red Blood Cells (Erythrocytes)	Optimal Range: 0.12 - 0.18 wt%	As a percentage of total fatty acids in red blood cell membranes[1].
Plasma	Data not available	While general fatty acid profiles of plasma are available, specific quantitative data for tricosanoic acid is not consistently reported.
Adipose Tissue	Data not available	Studies on the fatty acid composition of human adipose tissue have focused on more abundant fatty acids, and specific quantification of tricosanoic acid is not readily available[7][8][9][10][11][12].
Brain Tissue	Data not available	Comprehensive fatty acid analyses of human brain tissue have been conducted, but specific concentration data for tricosanoic acid is not detailed in the reviewed literature[13] [14][15][16][17][18].

Tricosanoic Acid as a Signaling Molecule

Recent evidence indicates that **tricosanoic acid** functions as a signaling molecule by acting as a ligand for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. FFAR1 is a G-



protein coupled receptor (GPCR) predominantly expressed in pancreatic β -cells and enteroendocrine cells.

FFAR1 Signaling Pathway

The activation of FFAR1 by **tricosanoic acid** initiates a downstream signaling cascade that plays a crucial role in glucose homeostasis.



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Figure 1. Tricosanoic Acid-Mediated FFAR1 Signaling Pathway.

Upon binding of **tricosanoic acid**, FFAR1 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the potentiation of glucosestimulated insulin secretion from pancreatic β -cells and incretin secretion from enteroendocrine cells.

Experimental Protocols

Accurate quantification of **tricosanoic acid** in biological samples is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.



Quantification of Tricosanoic Acid in Human Serum by GC-MS

This protocol outlines a general procedure for the analysis of total fatty acids, including **tricosanoic acid**, in human serum.

5.1.1. Materials and Reagents

- Internal Standard: Heptadecanoic acid (C17:0) or a deuterated analog of tricosanoic acid.
- Solvents: Chloroform, Methanol, Hexane (all HPLC grade).
- Derivatizing Agent: Boron trifluoride (BF3) in methanol (14% w/v) or acetyl chloride.
- Sodium sulfate (anhydrous).
- Nitrogen gas.
- Glassware: Pyrex test tubes with Teflon-lined screw caps.

5.1.2. Sample Preparation and Lipid Extraction (Folch Method)

- To 100 μL of serum in a glass test tube, add a known amount of the internal standard.
- Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
- Vortex vigorously for 2 minutes.
- Add 400 μL of 0.9% NaCl solution and vortex again for 1 minute.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer to a new glass tube.
- Evaporate the solvent to dryness under a stream of nitrogen gas.
- 5.1.3. Fatty Acid Methylation (FAMEs Synthesis)

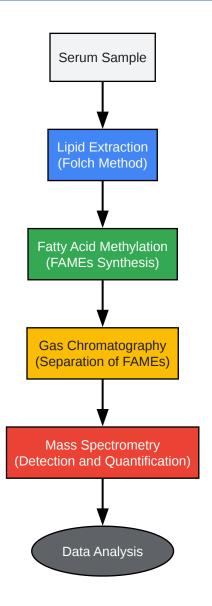


- To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
- Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of distilled water, and vortex for 1 minute.
- Centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried hexane extract to a GC vial for analysis.

5.1.4. GC-MS Analysis

- Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).
- Injection: 1 μL of the FAMEs extract is injected in splitless mode.
- Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all analytes.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification: The concentration of **tricosanoic acid** is determined by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve prepared with known concentrations of a **tricosanoic acid** standard.





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Figure 2. General Workflow for GC-MS Analysis of Tricosanoic Acid.

Conclusion and Future Directions

The endogenous presence of **tricosanoic acid** in humans is a result of a complex interplay between diet, gut microbial activity, and host metabolism. Its role as a signaling molecule, particularly through the activation of FFAR1, positions it as a significant player in metabolic regulation and potentially in neurological health. The positive association with cognitive function warrants further investigation into its mechanisms of action within the central nervous system.

Future research should focus on:



- Expanding Quantitative Data: Establishing comprehensive reference ranges for tricosanoic acid in a wider array of human tissues and fluids across different populations and health statuses.
- Elucidating Neurological Roles: Investigating the specific mechanisms by which tricosanoic acid influences cognitive function and its potential as a therapeutic agent for neurodegenerative diseases.
- Exploring Other Signaling Pathways: Determining if tricosanoic acid interacts with other receptors or cellular pathways beyond FFAR1.

This technical guide provides a foundational understanding of endogenous **tricosanoic acid**, offering valuable information and methodologies to facilitate further exploration of this promising bioactive lipid.

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